molecular formula C13H14NO4P B3832948 2-aminophenol;3-hydroxy-2H-1,3lambda5-benzoxaphosphole 3-oxide

2-aminophenol;3-hydroxy-2H-1,3lambda5-benzoxaphosphole 3-oxide

Cat. No.: B3832948
M. Wt: 279.23 g/mol
InChI Key: VSJPAPCNTBWLAC-UHFFFAOYSA-N
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Description

2-aminophenol;3-hydroxy-2H-1,3lambda5-benzoxaphosphole 3-oxide: is a compound that combines the structural features of 2-aminophenol and benzoxaphosphole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminophenol;3-hydroxy-2H-1,3lambda5-benzoxaphosphole 3-oxide typically involves the reaction of 2-aminophenol with appropriate phosphorus-containing reagents. One common method includes the use of phosphorus oxychloride (POCl3) under controlled conditions to form the benzoxaphosphole ring . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions, depending on the specific reagents and desired yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

2-aminophenol;3-hydroxy-2H-1,3lambda5-benzoxaphosphole 3-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxaphosphole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.

Scientific Research Applications

2-aminophenol;3-hydroxy-2H-1,3lambda5-benzoxaphosphole 3-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-aminophenol;3-hydroxy-2H-1,3lambda5-benzoxaphosphole 3-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to its potential antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

    2-aminophenol: A precursor to many benzoxazole derivatives with various biological activities.

    3-hydroxy-2H-1,3lambda5-benzoxaphosphole: A compound with similar structural features but different functional groups.

Uniqueness

2-aminophenol;3-hydroxy-2H-1,3lambda5-benzoxaphosphole 3-oxide is unique due to its combination of aminophenol and benzoxaphosphole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-aminophenol;3-hydroxy-2H-1,3λ5-benzoxaphosphole 3-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O3P.C6H7NO/c8-11(9)5-10-6-3-1-2-4-7(6)11;7-5-3-1-2-4-6(5)8/h1-4H,5H2,(H,8,9);1-4,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJPAPCNTBWLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC=C2P1(=O)O.C1=CC=C(C(=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-aminophenol;3-hydroxy-2H-1,3lambda5-benzoxaphosphole 3-oxide
Reactant of Route 2
2-aminophenol;3-hydroxy-2H-1,3lambda5-benzoxaphosphole 3-oxide
Reactant of Route 3
2-aminophenol;3-hydroxy-2H-1,3lambda5-benzoxaphosphole 3-oxide
Reactant of Route 4
2-aminophenol;3-hydroxy-2H-1,3lambda5-benzoxaphosphole 3-oxide
Reactant of Route 5
2-aminophenol;3-hydroxy-2H-1,3lambda5-benzoxaphosphole 3-oxide
Reactant of Route 6
2-aminophenol;3-hydroxy-2H-1,3lambda5-benzoxaphosphole 3-oxide

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